molecular formula C22H22N2O6S B2639529 Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate CAS No. 477500-02-0

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate

Cat. No. B2639529
CAS RN: 477500-02-0
M. Wt: 442.49
InChI Key: UGWQDCMYZRDWNH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is a chemical compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzofuran ring attached to a benzamido group, which is further linked to a pyrrolidin-1-ylsulfonyl group. The pyrrolidine ring is a significant feature due to the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Pharmacological Potential

Research on related compounds has demonstrated significant pharmacological activities, including antiradical and anti-inflammatory properties. For instance, Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates exhibit notable antiradical activity greater than that of the reference drug trolox and anti-inflammatory activity surpassing diclofenac sodium in model tests (Zykova et al., 2016). These findings suggest a promising avenue for the development of new therapeutic agents based on benzofuran derivatives.

Synthesis and Chemical Properties

The synthesis of related compounds involves various innovative methods, indicating the versatility and reactivity of benzofuran derivatives. One study described the enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes, leading to pyrrolidines with significant potential in organic synthesis (Revial et al., 2000). This underscores the compound's role in facilitating the development of novel synthetic routes and molecules with complex architectures.

Biological Evaluation and Mechanism of Action

Benzofuran derivatives have been evaluated for their antiproliferative activity against cancer cells, with some compounds showing mechanisms of action that involve the activation of intrinsic apoptotic pathways and the TRAIL-inducing death pathway (Raffa et al., 2019). This highlights the potential of benzofuran derivatives in cancer therapy, offering insights into their molecular targets and mechanisms.

Material Science Applications

Compounds with benzofuran cores are also explored for their luminescence properties, indicating potential applications in material science, such as in the development of new luminescent materials (Sun et al., 2012). The study on carboxylate-assisted ethylamide metal–organic frameworks demonstrates the structural diversity and functional potential of benzofuran derivatives in designing materials with specific properties.

properties

IUPAC Name

ethyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-2-29-22(26)20-19(17-7-3-4-8-18(17)30-20)23-21(25)15-9-11-16(12-10-15)31(27,28)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWQDCMYZRDWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate

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